2-(1H-Indol-2-yl)cyclopropanecarboxylic acid
Description
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c14-12(15)9-6-8(9)11-5-7-3-1-2-4-10(7)13-11/h1-5,8-9,13H,6H2,(H,14,15) |
InChI Key |
AGLUFTLMFLVXSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Procedure Summary:
- Under a nitrogen atmosphere, dry zinc filings (1–1.5 mol) are added to an ether solvent.
- Cuprous chloride is introduced at 0–60 °C to activate the zinc for 0.5–5 hours.
- 2,3-Dibromopropionic acid or its derivatives (1 mol) are added dropwise at 10–100 °C, followed by reflux for 2–6 hours.
- Separately, methylene triphenylphosphorane (0.9–1.2 mol) is dissolved in 2–6 equivalents of the solvent and added dropwise to the reaction mixture.
- The mixture is gradually heated to reflux, leading to cyclopropanecarboxylic acid formation.
- The reaction mixture is cooled, filtered, and the product is extracted and purified.
Key Features:
- This method condenses multiple steps into a one-pot reaction, significantly reducing time and cost.
- The yield reported for cyclopropanecarboxylic acid is high, around 96% under optimized conditions.
- The process is scalable and suitable for industrial applications.
| Step | Reagents/Conditions | Temperature (°C) | Time | Outcome |
|---|---|---|---|---|
| 1 | Zinc filings + Cuprous chloride activation | 0–60 | 0.5–5 hours | Activated zinc reagent |
| 2 | Addition of 2,3-dibromopropionic acid | 10–100 | 2–6 hours | Formation of intermediate |
| 3 | Addition of methylene triphenylphosphorane | Reflux | Until complete | Cyclopropanecarboxylic acid |
This method is described in patent literature and supported by gas chromatography analysis confirming >99% conversion of starting materials.
Catalytic One-Pot Cyclopropanation Using Diazo Compounds
Another advanced approach involves the catalytic cyclopropanation of aldehydes with diazo compounds, followed by functional group transformations to yield cyclopropanecarboxylic acids.
Procedure Summary:
- A catalyst such as CuI or Pd-based complexes (e.g., Pd2(dba)3 or Pd(OAc)2) is used in an inert atmosphere.
- The aldehyde substrate (e.g., indole-2-carboxaldehyde) is dissolved in an organic solvent such as dichloromethane, toluene, or dichloroethane.
- Ethyl diazoacetate is added to the reaction mixture at elevated temperatures (around 80 °C).
- After completion of cyclopropanation (monitored by GC or NMR), the mixture is cooled.
- Diazomethane is added slowly in the presence of the catalyst to convert the intermediate to the cyclopropanecarboxylic acid.
- The product is purified by flash chromatography.
Key Features:
- This method allows for stereoselective formation of cyclopropane rings.
- The one-pot process reduces purification steps and improves overall efficiency.
- The reaction conditions are mild and compatible with various functional groups.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| CuI + Triphenylphosphine | Dichloromethane, Toluene, or Dichloroethane | 25–80 | 80–90 | One-pot cyclopropanation |
| Pd2(dba)3 or Pd(OAc)2 | Same as above | 25–80 | 85–95 | Followed by diazomethane addition |
This catalytic approach is supported by detailed NMR and GC/MS analyses confirming product identity and purity.
Solid-Phase Synthesis and Coupling Strategies
For library synthesis and medicinal chemistry applications, this compound derivatives are prepared via solid-phase peptide synthesis (SPPS) techniques involving coupling of indole-2-carboxylic acid with cyclopropane-containing amino acids.
Procedure Summary:
- Resin-bound amino acid derivatives are deprotected using 20% piperidine in DMF.
- Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and ethyl cyanohydroxyiminoacetate (Oxyma) activate the carboxylic acid.
- Indole-2-carboxylic acid is coupled to the resin-bound amine under inert atmosphere.
- Final cleavage from the resin is achieved using trifluoroacetic acid (TFA).
- The crude product is purified and characterized by LC-MS.
Key Features:
- This method allows rapid synthesis of diverse analogs for screening.
- Oxyma is preferred for its low racemization and safety profile.
- The approach is suitable for generating compound libraries including this compound derivatives.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Deprotection | 20% Piperidine in DMF | Free amine on resin |
| Coupling | DIC + Oxyma + Indole-2-carboxylic acid | Formation of amide bond |
| Cleavage | TFA | Release of final product |
This method is widely used in fragment-based drug discovery and has been validated by LC-MS and ion chromatogram analysis.
Oxidation of Aldehydes to Carboxylic Acids
In some synthetic routes, the indole-2-carboxaldehyde intermediate is oxidized to the corresponding carboxylic acid using iron-catalyzed aerobic oxidation.
Procedure Summary:
- Aldehydes are oxidized in acetonitrile using Fe(NO3)3·9H2O as a catalyst.
- Oxygen or air is used as the oxidant at room temperature.
- The reaction proceeds under mild conditions with high functional group tolerance.
- The carboxylic acid product is isolated by standard extraction and purification.
Key Features:
- Environmentally friendly oxidation using air as oxidant.
- Mild conditions preserve sensitive indole moieties.
- Scalable to 50 mmol scale with consistent yields.
| Catalyst | Solvent | Oxidant | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Fe(NO3)3·9H2O | MeCN | O2 (1 atm) or air | Room temp | 80–95 | Mild aerobic oxidation |
This oxidation method is applicable for converting aldehyde intermediates in the synthesis of this compound.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) |
|---|---|---|---|
| Phosphorane-mediated cyclopropanation | Zinc, CuCl, 2,3-dibromopropionic acid, methylene triphenylphosphorane, reflux | One-pot, high yield, scalable | ~96 |
| Catalytic one-pot cyclopropanation | CuI or Pd catalysts, aldehyde, ethyl diazoacetate, diazomethane, inert atmosphere | Stereoselective, mild conditions | 80–95 |
| Solid-phase synthesis and coupling | Resin-bound amines, DIC, Oxyma, indole-2-carboxylic acid, TFA cleavage | Library synthesis, low racemization | Variable (high) |
| Iron-catalyzed aerobic oxidation | Fe(NO3)3·9H2O, MeCN, O2 or air, room temperature | Green chemistry, mild, scalable | 80–95 |
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-2-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-(1H-Indol-2-yl)cyclopropanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1H-Indol-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Indole-Substituted Cyclopropanecarboxylic Acids
1-(1H-Indol-3-yl)cyclopropanecarboxylic Acid
- Molecular Formula: C${12}$H${11}$NO$_2$ (CID 15378327)
- Structural Difference : Indole substitution at the 3-position instead of 2.
- Properties :
- Impact : Positional isomerism affects electronic distribution and binding affinity in biological systems.
2-(1H-Indol-1-yl)acetic Acid
Table 1: Structural and Physical Properties of Indole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 2-(1H-Indol-2-yl)cyclopropanecarboxylic acid | C${11}$H$9$NO$_2$ | 187.20 | Cyclopropane, Indole (2°), COOH |
| 1-(1H-Indol-3-yl)cyclopropanecarboxylic acid | C${12}$H${11}$NO$_2$ | 201.22 | Cyclopropane, Indole (3°), COOH |
| 2-(1H-Indol-1-yl)acetic acid | C${10}$H$9$NO$_2$ | 175.19 | Acetic acid, Indole (1°), COOH |
Non-Indole Cyclopropanecarboxylic Acids
trans-2-(Difluoromethyl)cyclopropanecarboxylic Acid
- Molecular Formula : C$5$H$6$F$2$O$2$
- Properties :
- Application : Used in agrochemicals and pharmaceuticals for improved bioavailability .
2-(Pyridin-4-yl)cyclopropanecarboxylic Acid
- Molecular Formula: C$9$H$9$NO$_2$
- Properties: Density: 1.327 g/cm³ .
Table 2: Functional Analog Comparison
| Compound | Molecular Formula | Key Substituent | Application Area |
|---|---|---|---|
| This compound | C${11}$H$9$NO$_2$ | Indole (2°) | Drug discovery, enzyme inhibition |
| trans-2-(Difluoromethyl)cyclopropanecarboxylic acid | C$5$H$6$F$2$O$2$ | Difluoromethyl | Agrochemicals, antivirals |
| 2-(Pyridin-4-yl)cyclopropanecarboxylic acid | C$9$H$9$NO$_2$ | Pyridine | Catalysis, metal-organic frameworks |
Key Research Findings
- Synthetic Flexibility : Indole-cyclopropane derivatives are synthesized via HATU-mediated coupling () or cyclopropanation of α,β-unsaturated esters () .
- Biological Relevance : The indole moiety enhances interactions with serotonin receptors and tryptophan metabolism pathways, while cyclopropane improves pharmacokinetic profiles .
- Stability: Cyclopropane-containing compounds exhibit lower thermal stability compared to non-cyclic analogs but higher resistance to enzymatic degradation .
Biological Activity
2-(1H-Indol-2-yl)cyclopropanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, cellular effects, and mechanisms of action, supported by data tables and relevant case studies.
The chemical structure of this compound includes an indole moiety linked to a cyclopropanecarboxylic acid group. This unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown efficacy against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, which are notorious for biofilm formation and antibiotic resistance.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 125 µg/ml | High |
| Pseudomonas aeruginosa | 125 µg/ml | Moderate |
This compound's ability to disrupt biofilm formation enhances its potential as an anti-infective agent, particularly in clinical settings where biofilm-associated infections are prevalent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the modulation of key signaling pathways.
Case Study: Induction of Apoptosis
In vitro studies demonstrated that treatment with this compound resulted in increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins in various cancer cell lines.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins:
- Enzyme Inhibition: It acts as an inhibitor for certain proteases, altering protein degradation pathways.
- Cell Signaling Modulation: The compound influences key signaling pathways such as MAPK/ERK, which are critical for cell proliferation and survival.
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME) characteristics that are crucial for its therapeutic application:
| Parameter | Description |
|---|---|
| Absorption | Rapidly absorbed in gastrointestinal tract |
| Distribution | Widely distributed in tissues |
| Metabolism | Primarily metabolized by liver enzymes |
| Excretion | Renal excretion as metabolites |
Toxicity and Safety Profile
Toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to establish long-term safety and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
